4-Aminopyrimidine

Description

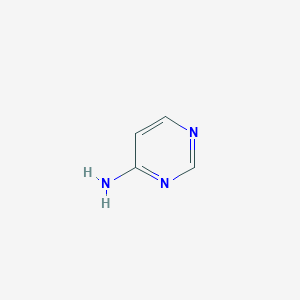

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRZWATULMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207841 | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-54-8 | |

| Record name | 4-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Aminopyrimidine and Its Derivatives

Regioselective Synthesis Strategies and Protocols

Regioselectivity is a critical aspect in the synthesis of substituted pyrimidines, and various strategies have been developed to control the placement of functional groups on the pyrimidine (B1678525) ring.

Microwave-Assisted Synthesis of 4-Aminopyrimidine (B60600) Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool, offering advantages such as faster reaction times, higher yields, and cleaner reactions. nih.govnanobioletters.com

A notable microwave-assisted method involves the use of a NiTiO3 nanoparticle-supported montmorillonite (B579905) K30 (MK30) as a heterogeneous catalyst. rsc.org This eco-friendly approach allows for the synthesis of this compound analogues under mild conditions with high conversion rates. rsc.org The reaction is optimized by adjusting parameters like catalyst amount, temperature, solvent, and microwave power. rsc.org This method has been successfully extended to various aldehyde derivatives, consistently producing high yields. rsc.org

Another microwave-assisted protocol describes the synthesis of 4-aminopyrimidines from single nitriles using a catalyst like potassium tert-butoxide. For instance, the reaction of acetonitrile (B52724) with potassium tert-butoxide at 140 °C for 20 minutes yields 2,6-dimethylpyrimidin-4-ylamine. nih.gov Fused this compound derivatives have also been synthesized using microwave irradiation in a one-pot multicomponent reaction, showcasing the versatility of this technique. sciencescholar.us

Metal-Catalyzed Synthetic Routes for 4-Aminopyrimidines

Metal catalysts play a significant role in the synthesis of 4-aminopyrimidines, enabling efficient and regioselective reactions.

Gold catalysts, for example, have been employed in the intermolecular [2+2+2] cycloaddition of ynamides with two different nitriles to construct this compound cores. researchgate.netnih.govunivie.ac.at This method is valued for its excellent regioselectivity with a range of ynamides and nitriles. researchgate.net Ph3PAuNTf2 has been identified as a particularly effective catalyst for this transformation. mdpi.com

Zinc chloride (ZnCl2) and copper chloride (CuCl2) have also been shown to be effective Lewis acids for synthesizing 4-aminopyrimidines, with ZnCl2 providing yields up to 80% and CuCl2 up to 87%. nih.gov Other metal halides, such as zinc bromide and copper sulfate, have also been utilized. nih.gov

Intermolecular Cycloaddition Approaches in this compound Synthesis

Intermolecular cycloaddition reactions are a powerful strategy for the construction of the this compound scaffold.

A metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles is a key method for producing 4-aminopyrimidines. nih.gov Triflic acid has been shown to catalyze a highly regioselective [2+2+2] cycloaddition between two cyanamides and one ynamide to form 2,4,6-triaminopyrimidines. researchgate.net This approach is scalable and provides access to a diverse range of substituted pyrimidines. researchgate.net

Metal-free intermolecular formal cycloadditions have also been developed, offering an orthogonal approach to pyrimidine synthesis. nih.govunivie.ac.at These reactions can be highly selective, providing access to either isoquinolines or pyrimidines by carefully choosing the reaction partners. nih.govunivie.ac.at

Derivatization Strategies and Analog Design

The derivatization of the this compound core is crucial for developing new compounds with specific properties and for its use as a building block in more complex molecules.

Synthesis of Substituted this compound Analogues

Various methods exist for the synthesis of substituted this compound analogues, allowing for the introduction of a wide range of functional groups.

One approach involves the reaction of substituted benzoylacetonitriles with substituted ureas at elevated temperatures, yielding 4-aminopyrimidines in good yields. nih.gov Another strategy is the condensation of β-cyanoenolates with amidine hydrochlorides, a route suitable for industrial-scale production. nih.gov Furthermore, a transition-metal-free method using potassium tert-butoxide as a promoter allows for the synthesis of multi-substituted 4-aminopyrimidines from commercially available benzonitriles and aliphatic amides. rsc.org

The synthesis of fluorinated 4-aminopyrimidines has been achieved through a Brønsted acid-mediated [2+2+2] cycloaddition of β-CF3-1,3-enynamides with nitriles. researchgate.net Additionally, a facile one-pot synthesis of trifluoromethylated pyrimidines has been developed from the reaction of fluorinated 2-bromoenones with amidines. researchgate.net

A simple and efficient method for creating substituted aminopyrimidines involves a Michael addition reaction between ethyl cyanoacetate (B8463686) and guanidine (B92328) nitrate, followed by reaction with 2-[bis(methylthio)methylene]malononitrile. sciencepublishinggroup.com The resulting methylthio group can then be displaced by various nucleophiles. sciencepublishinggroup.com

A summary of various synthetic routes for substituted 4-aminopyrimidines is presented in the table below.

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Acetonitrile | 3 mol Potassium tert-butoxide, 140 °C, 20 min | 2,6-Dimethylpyrimidin-4-ylamine | 48% | nih.gov |

| Substituted benzoylacetonitriles, Substituted ureas | 70 °C | 4-Aminopyrimidines | 80% | nih.gov |

| Benzonitriles, Aliphatic amides | KOtBu | Multi-substituted 4-aminopyrimidines | Moderate to excellent | rsc.org |

| β-CF3-1,3-Enynamides, Nitriles | Brønsted Acid | Fluorinated 4-aminopyrimidines | - | researchgate.net |

| Fluorinated 2-bromoenones, Amidines | - | Trifluoromethylated pyrimidines | Up to 99% | researchgate.net |

| Ethyl cyanoacetate, Guanidine nitrate, 2-[bis(methylthio)methylene]malononitrile | K2CO3, DMF, Reflux | Substituted aminopyrimidine | - | sciencepublishinggroup.com |

Precursors in Complex Molecular Architectures involving this compound

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules. nih.gov It is a key building block for natural products like thiamine (B1217682) (vitamin B1) and the thiamine antagonist bacimethrin. nih.gov

A significant application is in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for vitamin B1. google.com One synthetic route to this intermediate involves a four-step process starting from ethyl 3-ethoxypropionate. nih.gov Another patented process describes the cyclization of N-(3-amino-2-cyanoallyl)formamide with acetonitrile. google.com

Furthermore, This compound-5-carbaldehyde (B100492), a derivative of this compound, is a valuable precursor for synthesizing fused pyrimidines. researchgate.net These fused systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, are important in the development of new therapeutic agents. researchgate.net

The derivatization of 4-aminopyridine (B3432731), a related compound, has been explored for quantitative metabolite profiling using HPLC-ICP-MS. rsc.orgrsc.org This involves reacting the amino group with reagents like 4-iodobenzoyl chloride to introduce a detectable element. rsc.orgrsc.org

Catalytic Applications in this compound Synthesis and Reactions

4-Aminopyridine Derivatives as Catalysts in Organic Transformations

4-Aminopyridine and its derivatives, particularly 4-dimethylaminopyridine (B28879) (DMAP), are a significant class of nucleophilic catalysts widely employed in organic synthesis. researchgate.net Their efficacy stems from a highly nucleophilic planar core structure, which allows them to exhibit excellent catalytic activity and often unique selectivity. researchgate.net These compounds are commonly used as catalysts in the acylation of alcohols, where they act as potent nucleophiles and effective leaving groups. researchgate.net The catalytic utility of 4-aminopyridine derivatives extends to various other transformations, including the cleavage of organic esters and the synthesis of complex molecules. google.com

Chiral derivatives of 4-aminopyridine have been developed as effective nucleophilic catalysts for asymmetric synthesis. For instance, C2-symmetric analogues of 4-(pyrrolidino)pyridine (PPY) have been synthesized and utilized as new chiral nucleophilic catalysts. sigmaaldrich.com The design of these catalysts often involves modifying the structure to enhance activity and selectivity. Researchers have sought to improve site-selectivity in reactions like phosphorylation and acylation by augmenting the nucleophilicity of the 4-aminopyridine core while increasing the lipophilicity of its outer sphere. researchgate.net One successful approach involved placing two benzyl (B1604629) moieties with long apolar alkoxy groups on the amine nitrogen, which significantly improved the catalyst's activity. researchgate.net

The catalytic applications of 4-aminopyridine derivatives are diverse, as highlighted by their use in various specific reactions. They serve as catalysts for the regioselective acylation of N-tosylhydrazide and as precursors in the synthesis of enantiomerically pure PPY derivatives through cyclocondensation reactions. sigmaaldrich.com Furthermore, in a specific application, 4-aminopyridine was used as a catalyst in combination with triethylamine (B128534) for the efficient synthesis of O6-substituted purine (B94841) derivatives, achieving yields greater than 85%. ciac.jl.cn This particular study highlighted that the combination of 4-aminopyridine and a tertiary amine base provided the highest catalytic activity for the oxyalkylation of 6-chloropurine. ciac.jl.cn Polymer-bound versions of 4-aminopyridine have also been developed to facilitate catalyst recovery and reuse. acs.org

Table 1: Examples of Organic Transformations Catalyzed by 4-Aminopyridine Derivatives

| Transformation | Catalyst | Substrate | Outcome |

|---|---|---|---|

| Acylation of Alcohols | 4-Dimethylaminopyridine (DMAP) | Alcohols | Efficient formation of esters |

| Regioselective Acylation | 4-Aminopyridine | N-Tosylhydrazide | Direct and regioselective acylation |

| O-Alkylation | 4-Aminopyridine / Triethylamine | 6-Chloropurine | High-yield synthesis of 6-alkoxy purine derivatives |

| Asymmetric Synthesis | Chiral 4-(pyrrolidino)pyridine (PPY) derivatives | Various | Enantioselective functionalization |

| Cleavage of Esters | 4-Aminopyridine derivatives | Organic Esters | Catalytic cleavage for applications like detergents |

Dual Catalytic Systems Involving 4-Aminopyridine and Transition Metals

The integration of 4-aminopyridine-based organocatalysis with transition metal catalysis has emerged as a powerful strategy for developing novel and efficient synthetic methodologies. researchgate.netresearchgate.net These dual catalytic systems leverage the unique activation modes of both the organocatalyst and the metal catalyst to achieve transformations that are not possible with either system alone. nih.gov While significant progress has been made in asymmetric synthesis using combinations of transition metals and other Lewis bases like tertiary amines and phosphines, the specific use of dual systems involving 4-aminopyridine and transition metals has been a more recent area of focus. researchgate.netresearchgate.netnih.gov

A notable example of this synergistic approach is a metal/Lewis base relay catalytic system featuring silver acetate (B1210297) and a modified chiral pyrrolidinopyridine (PPY), a derivative of 4-aminopyridine. nih.gov This system was successfully applied to the cycloisomerization/(2+3) cycloaddition cascade reaction of enynamides. researchgate.netnih.gov The reaction efficiently produces bispirocyclopentene pyrazolone (B3327878) products in a highly stereoselective manner, with diastereomeric ratios up to >19:1 and enantiomeric ratios up to 99.5:0.5. researchgate.netnih.gov Mechanistic studies confirmed a relay catalytic model where both the silver catalyst and the PPY derivative play crucial roles. nih.gov

The versatility of combining aminopyridine derivatives with transition metals extends to various other reactions. For instance, the combination of enamine catalysis, derived from amines, with transition metals like rhodium or iridium allows for the α-alkylation of ketones with olefins. nih.gov N-aryl-2-aminopyridines are extensively used as substrates in C-H activation reactions, where the pyridyl group acts as a directing group, facilitating chelation with various transition metals such as palladium, rhodium, and iridium. rsc.org In one study, a dual catalyst system of copper(I) iodide and alloxan (B1665706) was used for the oxidative cross-coupling of benzylamines with anilines, although the reaction with 4-aminopyridine itself resulted in homo-coupling rather than the desired cross-coupling. umich.edu The development of these dual systems represents a significant advancement, providing unified methods for stereocontrol and broadening the scope of accessible molecular architectures. researchgate.net

Table 2: Examples of Dual Catalytic Systems with 4-Aminopyridine Derivatives

| Transition Metal | 4-Aminopyridine Derivative | Reaction Type | Substrates | Products |

|---|---|---|---|---|

| Silver (Ag) | Chiral Pyrrolidinopyridine (PPY) | Cycloisomerization / Cycloaddition | Enynamides | Bispirocyclopentene pyrazolones |

| Palladium (Pd) | - (as substrate directing group) | Annulation / C-H Activation | N-aryl-2-aminopyridines, Alkynes | N-(2-pyridyl)indoles |

| Rhodium (Rh) | - (as substrate directing group) | Alkylation / C-H Activation | N-aryl 2-aminopyridines, Enones | Alkylated products |

| Iridium (Ir) | - (as substrate directing group) | Annulation / C-H Activation | N-aryl-2-aminopyridines, Enones | Tetra- or di-hydroquinolines |

| Copper (Cu) | 4-Aminopyridine (as substrate) | Oxidative Coupling | 4-Aminopyridine | Homo-coupled product |

Spectroscopic and Structural Characterization of 4 Aminopyrimidine and Its Complexes

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and understanding the intramolecular and intermolecular interactions within a chemical compound.

Fourier Transform Infrared (FT-IR) spectroscopy of 4-aminopyrimidine (B60600) has been a subject of several investigations, often in conjunction with studies on its complexes with various metals. istanbul.edu.tr The FT-IR spectra of this compound and its derivatives have been recorded in the region of 4000–400 cm⁻¹. nih.govresearchgate.netnih.gov For instance, the FT-IR spectra of M(L)₂Ni(CN)₄ (where M = Fe or Zn, L = this compound) have been reported, revealing that the compound's structure is similar to Hofmann-type complexes. istanbul.edu.tr In these complexes, Ni(CN)₄²⁻ ions are bridged by M(L)₂²⁺ cations, forming infinite polymeric layers. istanbul.edu.tr

A key finding from FT-IR studies is the mode of coordination of this compound in metal complexes. The frequency shifts observed upon the formation of coordination compounds are reliable indicators of the coordination mode. istanbul.edu.tr It has been concluded that the ring nitrogen, and not the amino nitrogen, is involved in complex formation. istanbul.edu.tr This is supported by the upward shift in the frequency of the ring breathing mode upon complexation. istanbul.edu.tr For example, the ring breathing mode observed at 991 cm⁻¹ in microcrystalline this compound shifts to 1015 cm⁻¹ and 1025 cm⁻¹ in the iron and zinc complexes, respectively. istanbul.edu.tr Two-dimensional infrared (2D IR) correlation spectroscopy has also been employed to study the intermolecular interactions between this compound and methacrylic acid. nih.gov

Complementing FT-IR data, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the vibrational modes of this compound. The FT-Raman spectra of this compound and its complexes have been measured over a range of 4000–50 cm⁻¹. researchgate.net Similar to FT-IR, FT-Raman studies have been instrumental in characterizing the structure of this compound complexes. researchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govnih.gov For instance, a comparative study of 2-aminopyrimidine (B69317) and 4-aminopyrazolo[3,4-d]pyrimidine utilized both techniques to analyze their vibrational spectra. nih.gov

The assignment of vibrational frequencies to specific molecular motions is a critical aspect of spectroscopic analysis. This is often achieved through normal coordinate analysis (NCA) and potential energy distribution (PED) calculations. derpharmachemica.comresearchgate.net For this compound, a normal coordinate analysis has been performed assuming C₂ᵥ molecular symmetry, using a Urey-Bradley force field. researchgate.net The force constants were adjusted to fit the observed frequencies for both this compound and its deuterated forms. researchgate.net The vibrational assignments are made based on the calculated frequencies and their potential energy distributions, which describe the contribution of each internal coordinate to a particular normal mode. researchgate.net These theoretical calculations have shown good agreement with experimental data. researchgate.net

The Vibrational Energy Distribution Analysis (VEDA) program is a modern tool used for performing vibrational assignments and calculating the PED. mdpi.comresearchgate.net Such analyses have been crucial in the detailed interpretation of the infrared and Raman spectra of related pyrimidine (B1678525) derivatives, providing insights into the contributions of stretching, bending, and torsional motions to each observed vibrational band. nih.govnih.gov

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

| Ring Breathing | 991 | 994 | Ring stretching and bending |

| C-N Stretch (Amino) | ~1300-1350 | ~1300-1350 | C-N stretching |

| N-H Stretch (Amino) | ~3200-3400 | ~3200-3400 | N-H symmetric and asymmetric stretching |

| C-H Stretch (Ring) | ~3000-3100 | ~3000-3100 | C-H stretching |

| Ring Deformation | ~600-800 | ~600-800 | In-plane and out-of-plane ring bending |

Note: The frequencies provided are approximate and can vary based on the physical state of the sample and the presence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in both solution and solid states.

Solution-state ¹H and ¹³C NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts in the NMR spectrum are sensitive to the electronic structure around each nucleus. unilag.edu.ng For instance, ¹H and ¹³C NMR spectra have been recorded for Schiff bases derived from 4-aminopyridine (B3432731), a structurally similar compound, confirming the imine nature of these derivatives. unilag.edu.ng The ¹H NMR spectrum of this compound itself is available in chemical databases. chemicalbook.com

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous solids. researchgate.netpreprints.org This technique has been applied to study thiamin, which contains a this compound ring, to understand its ionization and tautomeric states when bound to enzymes. nih.govnih.gov Magic-angle spinning (MAS) NMR spectroscopy has been used to record the ¹³C and ¹⁵N chemical shift anisotropy (CSA) tensors for the C2, C6′, and N4′ atoms of the this compound moiety in thiamin. acs.org

Electronic Absorption and Fluorescence Spectroscopy

The study of how this compound and its derivatives interact with light provides fundamental insights into their electronic structure and potential for applications in materials science. Electronic absorption and fluorescence spectroscopy are key techniques used for this purpose.

UV-Visible spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote electrons to higher energy orbitals. For pyrimidine derivatives, these absorptions are characteristic of their electronic transitions.

A rapid and sensitive ultraviolet-visible (UV-VIS) spectroscopic method was developed for the estimation of a complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one (BT10M), in bulk form. nih.gov The analysis revealed a maximum absorption wavelength (λmax) at 275 nm, where there was no interference from the diluents used. nih.gov The method demonstrated linearity over a concentration range of 50 to 150 μg/ml. nih.gov In another study on a salt, 4-aminopyridinium (B8673708) adipate (B1204190) monohydrate (4APA), the UV-Vis transmission spectrum, recorded between 200 nm and 1200 nm, showed a cutoff wavelength at 325 nm. researchgate.net

Table 1: UV-Visible Spectroscopic Data for this compound Derivatives

| Compound | λmax (nm) | Cutoff Wavelength (nm) | Concentration Range (μg/ml) |

|---|---|---|---|

| BT10M Derivative nih.gov | 275 | - | 50-150 |

| 4-Aminopyridinium Adipate Monohydrate researchgate.net | - | 325 | - |

Data derived from spectroscopic analysis of specific derivative compounds.

Fluorescence spectroscopy and time-profile measurements probe the fate of the molecule after it has been promoted to an excited state. These studies reveal the pathways and timescales of relaxation processes, such as fluorescence, internal conversion, and intersystem crossing.

The excited-state dynamics of aminopyrimidines are complex and can be significantly influenced by their environment and structural modifications. Studies on 4-(dialkylamino)pyrimidines have shown that they exhibit excited charge transfer states. frontiersin.org The process of intramolecular charge transfer can be modified by factors such as hydrogen bonding. frontiersin.org

Investigations into various thiopyrimidine derivatives reveal that fluorescence lifetimes can be extremely short, decaying within a few hundred femtoseconds. researchgate.net However, some derivatives, such as 2-thiocytidine (B84405) and 2-thiouridine, also display a minor fluorescence component with a longer lifetime of a few picoseconds when in an aqueous solution. researchgate.net The specific dynamics are sensitive to the position of the sulfur atom substitution and the solvent. researchgate.net For some aminopyrazine clusters, which are structurally related to aminopyrimidines, the switching of a hydrogen-bond network can lead to a drastic elongation of fluorescence lifetimes, suggesting a change in the electronic structure of the first excited state. researchgate.net Research has also used this compound as a foundational molecule to study how structural alterations impact excited-state dynamics. escholarship.org

Table 2: Observed Excited State Lifetimes in Pyrimidine Derivatives

| Derivative Type | Lifetime Component 1 | Lifetime Component 2 | Solvent/Condition |

|---|---|---|---|

| Thiopyrimidines researchgate.net | Few hundred femtoseconds | Few picoseconds | Aqueous solution |

| 4-Aminophthalimide (in CH3CN) mdpi.com | 10 ± 2 nanoseconds | - | Aprotic Solvent |

| 4-Aminophthalimide (in CH3OH) mdpi.com | ~7 nanoseconds | - | Protic Solvent |

Lifetimes are highly dependent on the specific molecular structure and environment.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structure of this compound derivatives, their coordination complexes, and engineered co-crystals.

For instance, the compound 4-aminopyridinium semi-oxalate hemihydrate was synthesized and its structure was determined by single-crystal X-ray diffraction. core.ac.uk It crystallizes in the monoclinic system with the space group C2/c. core.ac.uk Another example is the title compound, C5H7N2⁺·CNS⁻·C5H6N2, formed from 4-aminopyridinium, thiocyanate, and a neutral 4-aminopyridine molecule. researchgate.net The components in its crystal are linked by multiple N—H⋯N and N—H⋯S hydrogen bonds, creating two interpenetrating three-dimensional networks. researchgate.net

Coordination complexes involving 4-aminopyridine and transition metals have also been extensively studied. A complex with the formula [Cd(4-aminopyridine)2(NCS)Cl] was synthesized and found to have a 3D crystal structure where the Cadmium (II) atom is in an octahedral arrangement. scispace.comtubitak.gov.tr

Table 3: Crystallographic Data for Selected this compound/Pyridine (B92270) Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 4-Aminopyridinium semi-oxalate hemihydrate core.ac.uk | C2HO4⁻ · C5H7N⁺ · 0.5H2O | Monoclinic | C2/c | a=16.109 Å, b=5.748 Å, c=20.580 Å, β=107.36° |

| [Cd(4AP)2Ni(μ4-CN)4]n researchgate.net | [Cd(C5H6N2)2Ni(CN)4]n | Triclinic | P-1 | - |

| [Ni(4AP)2(H2O)2Ni(μ2-CN)2(CN)2]n researchgate.net | [Ni(C5H6N2)2(H2O)2Ni(CN)4]n | Monoclinic | C2/c | - |

AP = Aminopyridine. Unit cell parameters are specific to the conditions of the crystallographic experiment.

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. This compound is a versatile building block in this field due to its hydrogen bonding capabilities. The amino group provides hydrogen bond donors, while the pyrimidine ring nitrogens act as acceptors. core.ac.uk

A key strategy in crystal engineering is the formation of co-crystals, where an active pharmaceutical ingredient (API) is crystallized with a benign coformer to improve properties like solubility. The interaction between aminopyrimidines and carboxylic acids is a well-studied route to forming co-crystals and salts. core.ac.ukresearchgate.net These interactions typically result in robust supramolecular synthons. Two common synthons observed are a linear hetrotetramer (LHT) and a heterotrimer (HT). researchgate.net Studies show that the linear hetrotetramer synthon is generally the more dominant formation. researchgate.net The formation of salts versus co-crystals can often be predicted by considering the difference in pKa values between the constituent molecules. ugr.es

Table 4: Hirshfeld Surface Interaction Contributions in a 4-Aminopyridine Crystal

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 36.6 |

| C···H / H···C | 20.4 |

| S···H / H···S | 19.7 |

| N···H / H···N | 13.4 |

Data for C5H7N2⁺·CNS⁻·C5H6N2. researchgate.net

Computational and Theoretical Investigations of 4 Aminopyrimidine

Quantum Chemical Calculations

Quantum chemical calculations have been extensively employed to investigate the structural, electronic, and spectroscopic properties of 4-aminopyrimidine (B60600) and related molecules. These methods offer a powerful tool to understand the fundamental aspects of these systems at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the molecular geometry and electronic structure of pyrimidine (B1678525) derivatives. oup.comoup.com DFT calculations, particularly using the B3LYP hybrid functional, have been successfully used to optimize the molecular geometries of aminopyrimidines. oup.com The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from X-ray crystallography. oup.com

For instance, studies on 2-aminopyrimidine (B69317), a closely related isomer, have shown that DFT methods can accurately predict the bond lengths within the pyrimidine ring and the attached amino group. oup.com The choice of basis set is crucial for obtaining accurate results, with larger basis sets generally providing better agreement with experimental values. oup.com DFT calculations also provide valuable information about the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are important for understanding intermolecular interactions and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. nih.gov This method is used to predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govscirp.org

TD-DFT calculations, often performed in conjunction with a polarizable continuum model (PCM) to account for solvent effects, can provide valuable insights into the nature of the electronic transitions. scirp.org For example, TD-DFT can be used to determine whether a transition is localized on a specific part of the molecule or involves charge transfer between different molecular fragments. nih.gov These calculations have been applied to various aminopyrimidine derivatives to interpret their experimental UV-Vis spectra. nih.gov

Basis Set Selection and Computational Parameters for this compound Systems

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly affects the accuracy of the results. umich.edu For this compound and related systems, a variety of basis sets have been employed, ranging from minimal basis sets like STO-3G to more extensive ones like the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). oup.comnih.govresearchgate.netufpr.braip.org

Larger basis sets, which include polarization and diffuse functions, are generally required to accurately describe the electronic structure and properties of molecules, especially those with heteroatoms and lone pairs of electrons like this compound. oup.comaip.org The selection of an appropriate basis set often involves a compromise between computational cost and desired accuracy. umich.edu For instance, the 6-311++G(d,p) basis set has been shown to provide a good balance for calculations on similar pyridine (B92270) derivatives. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are key orbitals in chemical reactions, as they represent the electron-donating and electron-accepting capabilities of a molecule, respectively. nih.gov The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. ijesit.com

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govmjcce.org.mk This analysis provides a detailed picture of the donor-acceptor interactions by examining the stabilization energies, E(2), associated with the movement of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov

In studies of related aminopyrimidine compounds, NBO analysis has been instrumental in identifying and quantifying the strength of both intramolecular and intermolecular hydrogen bonds. nih.gov For instance, the interaction between a lone pair orbital of a nitrogen atom (donor) and an antibonding orbital (σ*) of a neighboring N-H bond (acceptor) can be characterized. nih.gov The calculated stabilization energy E(2) for such an interaction gives clear evidence of stabilization arising from hyperconjugation. nih.gov This type of analysis has revealed the formation of strong, stable hydrogen-bonded networks in the crystalline structures of pyrimidine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

To understand a molecule's reactivity, it is crucial to identify its chemically active sites. Molecular Electrostatic Potential (MEP) mapping and Fukui functions are two theoretical tools used for this purpose. researchgate.netnih.govworldscientific.com

The MEP map provides a visual representation of the charge distribution on the molecule's surface. mjcce.org.mk It illustrates the electrostatic potential, allowing for a qualitative prediction of where the molecule is susceptible to electrophilic and nucleophilic attacks. Typically, regions with negative potential (often colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. worldscientific.com

While MEP offers a qualitative view, Fukui functions provide quantitative data on the reactivity of specific atomic sites. mjcce.org.mk These functions are derived from the change in electron density as the number of electrons in the system changes. researchgate.net They are used to predict the most likely sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. researchgate.net

Reactivity Descriptors and Global Chemical Properties

Ionization Potential and Electron Affinity Derivations

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. gurmeet.net Conversely, Electron Affinity (A) is the energy released when an electron is added to a gaseous molecule. libretexts.org These fundamental properties are crucial indicators of a molecule's tendency to undergo oxidation or reduction.

Within the framework of DFT, these values can be approximated using Koopman's theorem, which relates them to the energies of the frontier molecular orbitals:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO researchgate.netajol.info

Chemical Hardness, Softness, and Electronegativity Calculations

Building upon ionization potential and electron affinity, several other reactivity descriptors can be calculated. dergipark.org.tr

Electronegativity (χ) represents the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. journaleras.com

Chemical Softness (σ) is the reciprocal of chemical hardness (σ = 1/η) and indicates a molecule's polarizability. Soft molecules are generally more reactive as they can more easily donate electrons. researchgate.netdergipark.org.tr

These parameters are calculated as follows:

χ = (I + A) / 2

η = (I - A) / 2

σ = 1 / η

The table below shows representative calculated values for these properties for a related compound, 4-(1-aminoethyl)pyridine, as determined by DFT calculations. dergipark.org.tr

| Parameter | Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 7.05 | Energy to remove an electron |

| Electron Affinity (A) | 0.97 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.01 | Electron attracting tendency |

| Chemical Hardness (η) | 3.04 | Resistance to electron cloud change |

| Chemical Softness (s) | 0.16 | Polarizability / Reactivity |

| Electrophilicity Index (ω) | 2.64 | Electrophilic character |

Electrophilicity Index as a Theoretical Reactivity Indicator

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the electrophilic nature of a molecule. ekb.eg It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. dergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile or electron acceptor. ekb.eg It is calculated from the chemical potential (μ = -χ) and the chemical hardness (η). dergipark.org.tr

ω = μ² / 2η

This index is considered a valuable tool for predicting the theoretical bio-activity and toxic potential of molecules. dergipark.org.tr

Advanced Simulation Techniques

Beyond static quantum chemical calculations, advanced simulation techniques like molecular dynamics (MD) are employed to study the behavior of molecules over time. MD simulations have been used to investigate the interaction of 4-aminopyridine (B3432731), a closely related compound, with biological targets like the TMEM175 ion channel. pnas.org These simulations provide detailed, atom-level insights into how the molecule binds within the channel's pore, revealing dynamic and specific recognition modes that lead to inhibition. pnas.org

Furthermore, molecular docking is another widely used computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govmdpi.com For aminopyrimidine derivatives, docking studies have been crucial in identifying potential binding modes and interactions with key amino acid residues in therapeutic targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Binding Studies

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, revealing conformational changes and binding events that are often inaccessible to static experimental techniques.

In the context of this compound and its analogs, MD simulations are instrumental in studying their interactions with protein targets. For instance, in a study of the related compound 4-aminopyridine (4-AP), MD simulations were employed to elucidate its binding mechanism to the lysosomal cation channel TMEM175. The simulations revealed that 4-AP binds within the ion conduction pathway, physically blocking the pore and preventing the passage of water and ions. These simulations also showed that the bound 4-AP is not static but dynamically switches between several binding poses, a detail crucial for understanding its inhibitory action.

Furthermore, MD simulations are widely used to explore the conformational changes in protein binding pockets upon the binding of pyrimidine-based ligands. Studies on tankyrase 2, a protein with a binding pocket composed of nicotinamide (B372718) and adenosine (B11128) subsites, used MD simulations to show how the pocket conformation changes when different ligands, including those with aminopyrimidine-like scaffolds, are bound. Such simulations can identify multiple distinct conformations of the binding pocket, some of which are only observed transiently and would be difficult to capture with experimental methods alone. This detailed understanding of the dynamic interplay between a ligand and its receptor is essential for the rational design of more potent and selective inhibitors.

Free Energy Perturbation and MM/GBSA Calculations in this compound Systems

Accurately predicting the binding affinity between a ligand and its receptor is a primary goal of computational drug design. Two prominent methods for this are Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).

The MM/GBSA method is a popular end-point technique that estimates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov It is often applied to snapshots from an MD simulation to calculate the binding free energies for a ligand-receptor complex. nih.gov For example, in a study of novel 4-aminopyridine semicarbazones as potential agents for treating amnesia, MM/GBSA was used to calculate the binding free energies of the compounds with the enzyme acetylcholinesterase. This computational analysis helped to justify the experimental findings by providing a theoretical basis for the observed inhibitory activity. The method works by calculating the free energy of the complex, the receptor, and the ligand, and then subtracting the energies of the individual components from the complex. nih.gov

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method based on statistical mechanics. researchgate.net FEP calculates the difference in free energy between two states (e.g., a bound and unbound ligand, or two different ligands bound to the same protein) by simulating a non-physical, "alchemical" pathway that transforms one state into the other. FEP has become increasingly valuable in lead optimization, showing strong predictive power for relative binding affinities, even between ligands with different net charges. researchgate.net While computationally demanding, its accuracy often surpasses that of MM/GBSA, providing more reliable guidance for designing novel compounds. chemrxiv.org

Table 1: Comparison of MM/GBSA and FEP Methodologies

| Feature | MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) | FEP (Free Energy Perturbation) |

|---|---|---|

| Underlying Principle | End-point calculation averaging energies from MD snapshots. Uses continuum solvent models. nih.gov | Calculates free energy differences along a non-physical "alchemical" transformation pathway. researchgate.net |

| Computational Cost | Moderate. Faster than FEP. nih.gov | High. Requires significant computational resources. researchgate.net |

| Accuracy | Generally provides good ranking of ligands but less accurate for absolute binding energies. nih.gov | High accuracy for relative binding free energies, often within 1 kcal/mol of experimental values. researchgate.net |

| Primary Use Case | Re-ranking docked poses, virtual screening, providing qualitative binding energy estimates. | Lead optimization, accurately predicting the impact of small chemical modifications on binding affinity. |

| Key Approximations | Often neglects conformational entropy. Relies on approximations in the continuum solvent model. nih.gov | Requires sufficient sampling along the transformation pathway to ensure convergence. |

Solvent Effects in Computational Modeling of this compound

The solvent environment plays a critical role in the behavior of molecules, influencing their structure, stability, and reactivity. In computational modeling, accurately representing these solvent effects is essential for obtaining meaningful results. Two primary strategies are used: explicit and implicit solvation models.

Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation, providing a detailed, atomistic description of solute-solvent interactions. Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation significantly.

A study on the tautomeric equilibrium of model systems of the this compound ring utilized both approaches to understand its behavior. The investigation compared the stability of the 4'-aminopyrimidine tautomer versus the 1',4'-iminopyrimidine tautomer in the gas phase and in solvents of varying polarity (cyclohexane, ether, dichloroethane, and water). The calculations were performed using (1) an implicit continuum model, (2) an explicit model with three water molecules to mimic the first solvation shell, and (3) a mixed implicit/explicit model. The results consistently showed that the 4'-aminopyrimidine tautomer is the more stable form across all solvation models used. This research underscores that while the general stability trend holds, the specific choice of solvent model can influence the calculated energy differences.

Solvent effects are also crucial when studying the electronic properties and photochemistry of molecules like this compound. The polarity and hydrogen-bonding capability of the solvent can significantly alter the energies of the ground and excited electronic states, thereby affecting absorption and fluorescence spectra. Computational studies on related aminopyrimidines have shown that properties like intramolecular charge transfer (ICT) are highly sensitive to the solvent environment. For example, in non-polar solvents, high fluorescence quantum yields are observed, whereas in polar protic solvents that can form hydrogen bonds, the fluorescence is often quenched due to the stabilization of different electronic states. Therefore, the careful inclusion of solvent effects is indispensable for the accurate computational prediction of the chemical and physical properties of this compound.

Table 2: Investigated Solvent Effects on the Tautomeric Equilibrium of a this compound Model System

| Solvent | Solvation Model Type | Key Finding |

|---|---|---|

| Gas Phase | N/A | The 4'-aminopyrimidine tautomer is more stable than the 1',4'-iminopyrimidine tautomer. |

| Cyclohexane | Implicit Continuum | The 4'-aminopyrimidine tautomer remains the more stable form. |

| Diethyl Ether | Implicit Continuum | The 4'-aminopyrimidine tautomer remains the more stable form. |

| Dichloroethane | Implicit Continuum | The 4'-aminopyrimidine tautomer remains the more stable form. |

| Water | Implicit Continuum | The 4'-aminopyrimidine tautomer remains the more stable form. |

| Water | Explicit (3 molecules) | The 4'-aminopyrimidine tautomer remains the more stable form. |

| Water | Mixed (Implicit/Explicit) | The 4'-aminopyrimidine tautomer remains the more stable form. |

Data derived from a study on model systems of the 4'-aminopyrimidine ring of Thiamin diphosphate (B83284).

Chemical Reactivity and Mechanistic Insights of 4 Aminopyrimidine

Prototropic Tautomerism of 4-Aminopyrimidine (B60600)

Prototropic tautomerism in this compound (4APM) involves the migration of a proton, leading to constitutional isomers that coexist in equilibrium. bas.bg This phenomenon is fundamental to its structure and properties, influencing its interactions in various chemical and biological contexts. bas.bgencyclopedia.pub For 4APM, four primary tautomers are considered: one canonical amino form and three distinct imino forms. nih.govresearchgate.netsigmaaldrich.com The labile proton can move from the exocyclic amino group to the nitrogen or carbon atoms within the pyrimidine (B1678525) ring. bas.bgnih.gov

The tautomerization of this compound involves the reversible transfer of a proton from the exocyclic amino group (-NH2) to a ring nitrogen or carbon atom, accompanied by a rearrangement of π-electrons. encyclopedia.pubnih.govnih.gov This results in an equilibrium between the amino tautomer and various imino tautomers.

The primary tautomers of this compound are:

Amino Tautomer (Canonical form): Pyrimidin-4-amine. In this most stable form in the gas phase and solid state, the protons are located on the exocyclic nitrogen. researchgate.netresearchgate.net

Imine NH Tautomers: The proton moves from the amino group to one of the ring nitrogens (N1 or N3).

Imine CH Tautomer: The proton migrates to the C5 position of the pyrimidine ring. nih.gov

These conversions can be described as amidine-type (amino-imine) tautomerism {–NH–C(R)=N– ⇌ –N=C(R)−NH–} or enamine-imine tautomerism {>C=C(R)−NH− ⇌ >CH−C(R)=N−}. nih.govnih.gov Quantum chemical calculations have been essential to study these forms, as experimental techniques often cannot detect minor tautomers present in concentrations below 0.1%. nih.govresearchgate.netsigmaaldrich.com

The interconversion between tautomers requires overcoming a specific energy barrier, the peak of which is known as the transition state. Theoretical calculations provide insight into these kinetics. For the this compound/formic acid complex, which serves as a model for dual hydrogen bonding, the energy barrier for double-proton transfer in the first excited singlet state (S1) to form the imino tautomer is estimated to be very low, approximately 2 kJ/mol. nih.gov Conversely, the reverse proton transfer in the ground state (S0) has an energy barrier that is almost zero, indicating a rapid return to the more stable amino form. nih.gov

In related enzymatic systems involving the thiamin coenzyme, which contains a this compound moiety, the proton transfer from the 4'-aminopyrimidine to an enol exocyclic carbon atom represents the rate-determining step of the mechanism, with a calculated thermal barrier of 20.55 kcal·mol⁻¹. researchgate.net Another step, the proton transfer from an OH group to the iminopyrimidine nitrogen to restore the aminopyrimidine form, has a much lower thermal barrier of only 1.08 kcal·mol⁻¹. researchgate.netscirp.org These examples highlight that the energetic landscape for tautomerization is highly dependent on the molecular state (ground vs. excited) and its immediate chemical environment.

The tautomeric equilibrium of this compound is sensitive to its environment, including the solvent and the presence of hydrogen-bonding partners.

Influence of Solvent: In aqueous solutions, the relative stabilities of the tautomers are influenced by the solvent, although the fundamental resonance conjugation within the molecule remains similar to the gas phase. bas.bg While the amino tautomer is favored for the neutral molecule in water, the solvent can alter the energy differences between tautomers. bas.bg Studies on related model compounds show that the UV absorption maximum (λmax) of the imino tautomer is strongly dependent on the solvent's dielectric constant, shifting from 310 nm in water (ε=80) to 350 nm in THF (ε=7.5). nih.gov This indicates that solvent polarity can affect the electronic properties and stability of the different tautomeric forms. aip.org

Influence of Dual Hydrogen Bonding: The formation of a dual hydrogen-bonded complex, for example between this compound and acetic acid, can facilitate tautomerization. nih.gov Experimental studies using UV absorption and fluorescence spectroscopy in n-hexane have confirmed that in such a complex, the imino-tautomer is formed in the first excited singlet state (S1) through a double-proton transfer event. nih.gov This process is not observed in the absence of a hydrogen-bonding partner, demonstrating the critical role of such specific interactions in enabling the amino-to-imino transformation upon photoexcitation. nih.govnih.gov

Redox Behavior and Electron Transfer Processes

The addition or removal of an electron significantly alters the electronic structure of this compound, which in turn has profound consequences for the stability and equilibrium of its tautomeric forms.

One-electron oxidation converts neutral this compound (4APM) into its radical cation (4APM+•). nih.govresearchgate.net According to quantum-chemical calculations, this process does not cause a major shift in the tautomeric preference. nih.govresearchgate.netsigmaaldrich.com The amino tautomer, which is the most stable form for the neutral molecule, remains the favored tautomer for the radical cation 4APM+•. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

While the fundamental preference for the amino form is unchanged, oxidation does influence the relative energies and therefore the composition of the tautomeric mixture. nih.govresearchgate.netsigmaaldrich.comresearchgate.net The amino-imine conversions within the amidine group are favored, and the well-delocalized (aromatic) tautomers with the labile proton on a heteroatom remain the most stable forms. rsc.orgrsc.org Non-aromatic CH tautomers are considered very rare isomers for both the neutral and oxidized species. rsc.orgrsc.org

Table 1: Relative Stabilities of this compound Tautomers upon Redox Changes Relative Gibbs free energy (ΔG) in kcal/mol, calculated at the DFT(B3LYP)/6-311+G(d,p) level. The most stable tautomer in each state is the reference (0.00 kcal/mol).

| Tautomer | Neutral (4APM) | Oxidized (4APM+•) | Reduced (4APM-•) |

| Amino | 0.00 | 0.00 | 12.07 |

| Imine (N1-H) | 10.42 | 5.66 | 10.63 |

| Imine (C5-H) | 27.28 | 29.81 | 0.00 |

| Imine (N3-H) | 11.00 | 7.90 | 18.06 |

| Data sourced from DFT calculations reported in scientific literature. researchgate.net |

In stark contrast to oxidation, one-electron reduction of this compound (4APM + e- → 4APM-•) leads to a dramatic change in tautomeric preference. nih.govresearchgate.netsigmaaldrich.com For the resulting radical anion (4APM-•), the most stable form is no longer the amino tautomer. Instead, the reduction strongly favors the migration of the labile proton to the C5 carbon atom, making the imine CH tautomer the most stable isomer. nih.govresearchgate.netsigmaaldrich.com

This shift is significant because the CH tautomers are typically high-energy, rare forms in the neutral and oxidized states. nih.gov The preference for the imine CH tautomer in the reduced state of this compound may offer a partial explanation for the biological origin of CH tautomers observed in certain nucleobases. nih.govresearchgate.netsigmaaldrich.com This finding underscores that electron transfer events can fundamentally alter the structural landscape of heterocyclic molecules, favoring otherwise inaccessible tautomeric forms. rsc.orgrsc.org

Reaction Mechanism Elucidation for this compound Derivatization

The synthesis of this compound derivatives is crucial for accessing biologically important molecules, and understanding the underlying reaction mechanisms is key to process optimization and scalability.

One significant pathway involves a Lewis acid-catalyzed condensation reaction for synthesizing 4-aminopyrimidines from acrylonitrile. researchgate.net This method avoids the use of carcinogenic chemicals and complex derivatizations, offering yields up to 90%. researchgate.net In this process, aminophilic Lewis acids like iron(II) chloride (FeCl₂) have been shown to be effective catalysts. researchgate.net The mechanism for related reactions, such as the sulfite-catalyzed cleavage of thiamin (which contains a this compound moiety), has been investigated using DFT calculations. researchgate.net While a direct SN2-like mechanism is possible, a multi-step substitution nucleophilic addition-elimination (SNAE) mechanism has also been proposed. researchgate.net This SNAE pathway involves the addition of the nucleophile (e.g., sulfite) to the C6 position of the this compound ring, followed by the elimination of a leaving group. researchgate.net

Another important derivatization route involves the use of Grignard reagents with 4-amino-5-cyano-2-methylpyrimidine as a starting material. researchgate.net This approach is used to synthesize α-keto-2-methyl-4-aminopyrimidines and their C6-substituted analogs. researchgate.net The presence of the nitrile substituent in the starting material leads to an unusual reaction pathway that can result in C6-substituted 1,2-dihydropyrimidines. researchgate.net This highlights the complex and sometimes unexpected mechanistic pathways that can occur in the derivatization of the this compound scaffold. researchgate.netsemanticscholar.org

Structure Activity Relationship Sar and Rational Ligand Design of 4 Aminopyrimidine Derivatives

Principles of Structure-Activity Relationship (SAR) Studies for 4-Aminopyrimidine (B60600)

SAR studies investigate how modifying the chemical structure of a compound alters its biological activity. For this compound derivatives, this involves systematically changing substituents at various positions on the pyrimidine (B1678525) ring and analyzing the resulting effects on potency, selectivity, and other pharmacological properties.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine core.

Position 2: Substitutions at the 2-position can significantly influence biological activity. In a series of IKKβ inhibitors based on an aminopyrimidine core, introducing various substituents to a piperidinyl aminopyrimidine structure was explored. researchgate.net For inhibitors of Mycobacterium tuberculosis protein kinase B (PknB), SAR exploration starting from a 2,4-disubstituted quinazoline (B50416) (which contains a pyrimidine ring) showed that both aryl groups and alkyl amines were tolerated at the 2-position. nih.gov For example, substituting a methyl group with a cyclopropyl (B3062369) group on a pyrazole (B372694) attached to the 4-amino position, while modifying the 2-position of the core, resulted in a fourfold improvement in binding affinity for PknB. nih.gov

Position 4: The amino group at the C4 position is often crucial for activity, frequently acting as a key hydrogen bond donor that interacts with the hinge region of kinases. nih.gov Modifications to the substituent attached to this amino group can fine-tune activity. For instance, in a series of pyrimidine-4-carboxamides, restricting the conformation of an N-methylphenethylamine group at this position by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency threefold. acs.org In another study on anti-cancer agents, the flexibility of the substituent at the 4-position of 2-thio-4-aminopyrimidine had a noticeable effect on activity, with bulky groups on a piperidine (B6355638) ring at this position showing high potency. bslonline.org

Position 5: The 5-position offers a vector for modification to improve properties like potency and selectivity. In the development of inhibitors for Tropomyosin receptor kinase A (TRKA), introducing basic groups at the 5-position of a 3-trifluoromethyl phenyl ring attached to the pyrimidine was well tolerated. researchgate.net For a series of This compound-5-carbonitrile (B127032) derivatives, compounds with a methyl group at C6 and various aryl groups at C2 showed potent inhibitory activity against cancer cell lines. researchgate.net

Position 6: This position is also a key site for modification. In the design of BACE1 inhibitors, a series of 4,6-diaminopyrimidine (B116622) derivatives were evaluated, indicating that substitutions at this position are critical for optimizing potency. nih.gov

Table 1: Positional Effects of Substituents on Activity of this compound Derivatives This table is interactive. Click on headers to sort.

| Position | Substituent Type | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 2 | Cycloalkyl amines | PknB Inhibition | Cyclohexyl group gave the best IC50. | nih.gov |

| 2 | Aryl groups | PknB Inhibition | 4-fluorophenyl or phenyl groups maintained potency. | nih.gov |

| 4-amino | (S)-3-phenylpiperidine | NAPE-PLD Inhibition | 3-fold increase in potency compared to N-methylphenethylamine. | acs.org |

| 5 | Basic groups | TRKA Inhibition | Well tolerated, improved drug properties. | researchgate.net |

| 6 | Methyl | Antiproliferative | Potent activity in 4-amino-2-aryl-pyrimidine-5-carbonitriles. | researchgate.net |

The physicochemical properties of this compound derivatives play a critical role in their biological function, influencing their absorption, distribution, metabolism, and excretion (ADME) profile as well as their direct interaction with target molecules.

Lipophilicity (LogP/LogD): This parameter, which measures a compound's distribution between an oily and an aqueous phase, is often correlated with activity. For a series of 4-aminopyridine (B3432731) derivatives, structure-activity analysis revealed that biological activity was highly related to lipophilicity and steric volume. nih.gov However, excessive lipophilicity can be detrimental. In a study of PknB inhibitors, compounds with high measured LogD values (typically >4) were found to be highly bound to plasma proteins, which resulted in weak or no cellular efficacy despite good enzyme inhibition. nih.gov

Basicity (pKa): The ionization state of the this compound core and its substituents is critical for target binding. The pKa value determines the proportion of the molecule that is ionized at a given physiological pH. The amino group at the C4 position and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. The strength of these interactions is modulated by the pKa of the molecule. Studies on aminopyridines and aminopyrimidines have determined the pKa values of the amino group, providing insight into the effect of the electron-withdrawing aza-substituents on acidity. cdnsciencepub.com The basicity of novel 4-aminopyridine derivatives was characterized to understand their ability to block potassium channels under different pH conditions. nih.gov

Other Parameters: The formation of nanoassociates in highly dilute aqueous solutions of 4-aminopyridine has been shown to alter physicochemical properties like electrical conductivity and pH, which in turn can influence biological effects. nih.gov

Table 2: Influence of Physicochemical Parameters on this compound Derivative Activity This table is interactive. Click on headers to sort.

| Parameter | Influence on Activity | Example Context | Reference |

|---|---|---|---|

| Lipophilicity (LogD) | High LogD (>4) led to high plasma-protein binding and poor cellular efficacy. | PknB inhibitors against M. tuberculosis. | nih.gov |

| Lipophilicity & Steric Volume | Activity was highly related to these parameters. | Neuromuscular transmission by 4-aminopyridine derivatives. | nih.gov |

| Basicity (pKa) | Determines ionization state, crucial for target interaction. | Characterization of novel 4-aminopyridine K+ channel blockers. | nih.gov |

| Acidity (pKa) | Aza-substitution affects the acidity of the exocyclic amino group. | Amino group acidity in aminopyrimidines. | cdnsciencepub.com |

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is instrumental in designing novel ligands and screening large compound libraries.

Ligand-based pharmacophore models are derived from a set of known active molecules, assuming they all bind to the target in a similar fashion. The process involves superimposing the active compounds and abstracting the common chemical features responsible for their activity.

The PHASE module of the Schrödinger software suite is a common tool for this purpose, which identifies features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively/negatively ionizable groups (P/N). researchgate.net For a set of JNK3 inhibitors, a ligand-based model (Hypo1) was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature, which showed a high correlation coefficient with the observed activity. researchgate.net Similarly, a ligand-based approach for dual EGFR/VEGFR2 inhibitors led to the development of distinct pharmacophore models for each target, which were then used to screen for dual-activity compounds. mdpi.com The software LigandScout is also widely used to automatically derive ligand-based pharmacophores from the structural data of active ligands. researchgate.net

When the 3D structure of the biological target (e.g., from X-ray crystallography) is available, a structure-based pharmacophore can be generated. This model represents the key interaction points within the target's binding site.

This method provides a more direct map of the features required for binding. For example, a structure-based pharmacophore model for PARP-1 inhibitors was built based on three crystal structures, yielding a model with one hydrogen bond donor, one hydrogen bond acceptor, one aromatic feature, and one hydrophobic feature. mdpi.com In another study, a structure-based model for CDK9/Cyclin T1 was generated using LigandScout by analyzing the binding site of a co-crystallized inhibitor, identifying crucial hydrogen bond acceptors, donors, and hydrophobic regions. researchgate.net These models are powerful tools for virtual screening to identify novel compounds that fit the steric and electronic requirements of the active site. mdpi.com The method has also been applied in the context of 3D-QSAR for 4-aminopyridine thrombin inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities.

A QSAR model is a mathematical equation that relates physicochemical descriptors of molecules to their activity. A study on aminopyrimidine derivatives as PknB inhibitors used multiple linear regression (MLR) to develop a statistically significant model. dergipark.org.tr The model, which used various physicochemical and quantum descriptors, showed good agreement between experimental and predicted activity values, with a cross-validated correlation coefficient (R²CV) of 0.973 and an external predictive ability (R²) of 0.778. dergipark.org.tr

In another example, 3D-QSAR studies were performed on a set of This compound-5-carbaldehyde (B100492) oxime and other urea (B33335) derivatives as VEGFR-2 inhibitors using the PHASE module. tandfonline.com This approach generates contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or decrease activity, providing intuitive guidance for lead optimization. QSAR models have been developed for various derivatives, including 4-aminodiphenylsulfones, using descriptors like conformational entropy and indicator parameters to achieve excellent results. nih.gov These models, once rigorously validated, can be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. acs.org

Table 3: Examples of QSAR Studies on Aminopyrimidine-Related Scaffolds This table is interactive. Click on headers to sort.

| Scaffold | Target | Modeling Method | Key Descriptors/Features | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Aminopyrimidine | PknB (anti-mycobacterial) | MLR | Physicochemical & quantum descriptors | R²CV = 0.973, R² = 0.778 | dergipark.org.tr |

| This compound-5-carbaldehyde oxime | VEGFR-2 (anti-cancer) | 3D-QSAR (PHASE) | Atom-based fields | Not specified | tandfonline.com |

| Aminopyridine | iNOS (anti-inflammatory) | 3D-QSAR | Pharmacophore-based | R² = 0.9288, Q² = 0.6353 | worldscientific.com |

| 4-Aminodiphenylsulfone | Dihydropteroate Synthase (antibacterial) | MLR | Conformational entropy, indicator parameters | Excellent results reported | nih.gov |

3D-QSAR Methodologies Applied to this compound Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For this compound derivatives, techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. researchgate.netresearchgate.net

In a study on aminopyrimidine derivatives as PknB inhibitors, 3D-QSAR models were developed for a series of 36 compounds. researchgate.net The resulting CoMFA and CoMSIA models demonstrated excellent statistical significance, with high correlation coefficients (r²) of 0.999 and 0.998, respectively. researchgate.net These models help in visualizing the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, the contour maps might indicate that a bulky substituent at a specific position on the pyrimidine ring increases activity, while an electron-withdrawing group at another position is detrimental. researchgate.net

Similarly, 3D-QSAR studies on this compound-5-carbaldehyde oximes as VEGFR-2 inhibitors have been conducted. tandfonline.com By generating pharmacophore models and performing atom-based 3D-QSAR, researchers can identify the key chemical features required for potent inhibition. tandfonline.com The visualization of the QSAR models through contour maps provides valuable insights into the structural requirements for enhancing the inhibitory activity of these derivatives. tandfonline.com

Predictive Modeling for Analog Activity

Predictive modeling is a key component of rational drug design, enabling the in silico assessment of the potential activity of novel analogs before their synthesis. Based on established QSAR models, the biological activity of new this compound derivatives can be predicted with a certain degree of accuracy.

For example, a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors utilized a combination of 3D-QSAR and molecular docking to design new compounds. mdpi.com The developed models were used to predict the activity (pIC50) of newly designed inhibitors, some of which showed better-predicted potency than the most active compound in the original dataset. mdpi.com Experimental validation of two of the synthesized compounds confirmed their good inhibitory activity, with IC50 values of 1.43 µM and 0.359 µM, thus validating the predictive power of the design strategy. mdpi.com

In another instance, predictive computational models were developed for a large set of compounds, including 4,6-diaminopyrimidine, to understand their interaction with the T. brucei brucei P2 transporter. nih.gov By observing the structure-activity relationships through contour maps, it becomes possible to predict how modifications, such as the addition of an amino group, can improve binding affinity. nih.gov These predictive models serve as an efficient tool in the identification and design of promising new drug-like molecules. researchgate.net

Molecular Modeling and Computer-Aided Drug Design (CADD) Strategies

Molecular modeling and CADD strategies have become indispensable in the design and optimization of this compound derivatives, facilitating the development of novel structures with enhanced therapeutic potential.

Ligand-Based Design Approaches for Novel this compound Structures

Ligand-based drug design (LBDD) focuses on the analysis of a set of known active ligands to derive a model that defines the essential structural features required for biological activity. This approach is particularly useful when the 3D structure of the biological target is unknown.

A common LBDD method is pharmacophore modeling, which identifies the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for binding. For a series of N-Phenyl-N'-{4-(4-quinolyloxy) phenyl} urea and this compound-5-carbaldehyde oxime derivatives, a pharmacophore model was developed to understand their VEGFR-2 inhibitory activity. tandfonline.com This model, combined with 3D-QSAR, provides a powerful platform for designing new compounds with potentially improved activity. tandfonline.com

Ligand-based computational design has also been employed to create novel aminopyrimidine derivatives by leveraging the structural information of known FDA-approved anticancer drugs. biointerfaceresearch.com By screening existing drugs and computationally modifying them with an aminopyrimidine scaffold, new molecules with predicted favorable interactions with cancer-related targets like AXL kinase can be designed. biointerfaceresearch.com

Bioisosteric Replacement Strategies in this compound Derivative Design